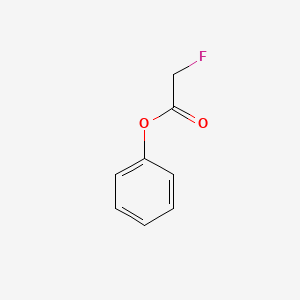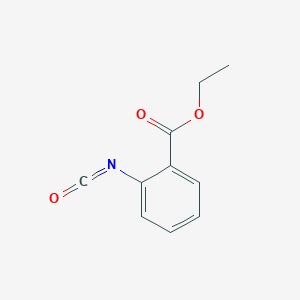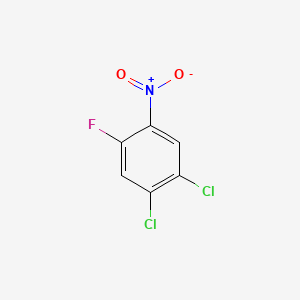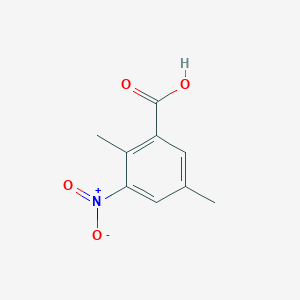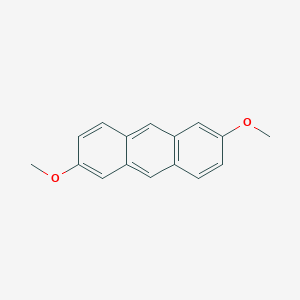
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, also known as this compound, is a versatile and important chemical compound used in many scientific and industrial applications. It is a chiral compound, meaning that it has two mirror-image molecules that are non-superimposable, and is the key component of many pharmaceuticals and other compounds. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research for this compound.
Wissenschaftliche Forschungsanwendungen
1. Maillard Reaction Polymers
Research on pentoses and hexoses has identified N-substituted pyrroles and N-substituted 2-formylpyrroles as components with significant polycondensation activity, leading to the formation of new melanoidin-like Maillard polymers. These findings suggest the potential of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde in polymer synthesis and material science, especially in creating polymers with unique properties through the Maillard reaction (R. Tressl et al., 1998).
2. Lignin Model Oxidation
The aerobic oxidation of lignin models, including various ethers and alcohols, using base metal vanadium catalysts, highlights the role of similar compounds in understanding and improving the oxidative breakdown of lignin. This process is crucial for biomass valorization and the development of sustainable chemical processes (S. Hanson et al., 2010).
3. Asymmetric Synthesis
Trans-2,5-disubstituted pyrrolidines have been shown to be excellent chiral auxiliaries in the asymmetric alkylation of carboxyamide enolates, offering high chemical yield and stereoselectivity. This application underscores the potential of this compound in asymmetric synthesis, particularly in producing chiral molecules with high enantiomeric excess (Yasuhiro Kawanami et al., 1984).
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as receptors, enzymes, or ion channels within the body. These targets play crucial roles in various biological processes .
Mode of Action
The compound interacts with its targets, often by binding to them, which can activate or inhibit the target’s function. This interaction can lead to changes in cellular processes .
Biochemical Pathways
The compound can affect various biochemical pathways, leading to changes in cellular functions. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
This involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to the initiation of a physiological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde can be achieved through a multi-step process involving the protection of the amine group, alkylation, and oxidation.", "Starting Materials": [ "L-proline", "Methanol", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amine group of L-proline with methanol and sodium hydride to form N-methoxymethyl-L-proline", "Alkylation of N-methoxymethyl-L-proline with methyl iodide to form (S)-(-)-2-(Methoxymethyl)-1-pyrrolidine", "Reduction of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidine with sodium borohydride to form (S)-(-)-2-(Methoxymethyl)-1-pyrrolidine methanol", "Oxidation of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidine methanol with sodium chlorite and sodium bisulfite to form (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde", "Purification of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde with sodium hydroxide and hydrochloric acid, followed by extraction with diethyl ether and drying with anhydrous sodium sulfate" ] } | |
| 63126-45-4 | |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(methoxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
JNIOQRWRORXADR-UHFFFAOYSA-N |
SMILES |
COCC1CCCN1C=O |
Kanonische SMILES |
COCC1CCCN1C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




